tert-butyl N-(3-amino-3-methylpentyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-3-methylpentyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate or a chloroformate with an amine. One common method is the reaction of di-tert-butyl dicarbonate with 3-amino-3-methylpentanol under basic conditions to form the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-amino-3-methylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl N-(3-amino-3-methylpentyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in peptide synthesis as a protecting group for amines.
Industry: The compound is used in the production of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-3-methylpentyl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions . This property makes it valuable in peptide synthesis and other organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in mass spectrometric analysis.
Tert-butyl (3-aminopropyl)carbamate: Used as a biochemical reagent in life science research.
Uniqueness
Tert-butyl N-(3-amino-3-methylpentyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
Properties
CAS No. |
2763754-68-1 |
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Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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